molecular formula C16H17N3O4S B2361448 (E)-N-(3-ethyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide CAS No. 946205-82-9

(E)-N-(3-ethyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide

Cat. No.: B2361448
CAS No.: 946205-82-9
M. Wt: 347.39
InChI Key: UQPAENCNIXINHM-WUKNDPDISA-N
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Description

(E)-N-(3-ethyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide is a synthetic small molecule featuring a benzo[d]thiazole core fused with an isoxazole carboxamide group. This structural motif is of significant interest in medicinal chemistry and chemical biology research. Compounds within this class have demonstrated a range of promising pharmacological activities in scientific studies, making them valuable tools for probing biological pathways. While specific biological data for this exact compound is not available in the searched literature, research on highly analogous thiazole-carboxamide derivatives provides strong evidence for their potential research applications. These related compounds have been identified as potent inhibitors of cyclooxygenase (COX) enzymes, which are key targets in inflammation research . Furthermore, such structural analogs have shown notable antioxidant activity in free radical scavenging assays, such as the DPPH assay, and have been investigated for their potential in managing oxidative stress-related pathways . The 3-ethyl-benzo[d]isoxazole scaffold, a key feature of this compound, is also recognized in the development of inhibitors for epigenetic targets like BRD4, highlighting its relevance in oncology research, particularly for investigating mechanisms in acute myeloid leukemia . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should conduct their own safety and handling assessments prior to use.

Properties

IUPAC Name

N-(3-ethyl-4,7-dimethoxy-1,3-benzothiazol-2-ylidene)-3-methyl-1,2-oxazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O4S/c1-5-19-13-10(21-3)6-7-11(22-4)14(13)24-16(19)17-15(20)12-8-9(2)18-23-12/h6-8H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQPAENCNIXINHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC(=C2SC1=NC(=O)C3=CC(=NO3)C)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-(3-ethyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article synthesizes current research findings, focusing on its mechanisms of action, pharmacological effects, and therapeutic applications.

Structural Characteristics

The compound features several key structural components:

  • Benzo[d]thiazole moiety : Known for its diverse biological activities, including antimicrobial and anticancer properties.
  • Isoxazole ring : This structure is often associated with neuroactive compounds and has been studied for its potential in treating neurological disorders.
  • Carboxamide group : Contributes to the compound's solubility and bioavailability.

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. A study evaluating its effects on human promyelocytic leukemia cells (HL-60) demonstrated an IC50 value ranging from 86 to 755 μM across different derivatives of isoxazole .

Mechanism of Action :

  • Induces apoptosis by modulating the expression of apoptotic markers such as Bcl-2 and Bax.
  • Promotes cell cycle arrest through upregulation of p21^WAF-1, indicating a dual mechanism involving both apoptosis and cell cycle regulation .

Antimicrobial Activity

The compound has also been tested for antimicrobial properties. Preliminary studies suggest that derivatives containing the benzo[d]thiazole structure exhibit broad-spectrum antimicrobial activity. The presence of methoxy groups enhances this activity by improving interaction with microbial membranes.

Case Studies

  • Cytotoxicity in Cancer Cells :
    • A recent study investigated the effects of various isoxazole derivatives on HL-60 cells, revealing that specific modifications in the structure significantly influence cytotoxicity. The most effective derivatives were those that retained both the thiazole and isoxazole components while varying substituents on the aromatic rings .
  • Antimicrobial Efficacy :
    • Another research effort focused on evaluating the antimicrobial properties of similar thiazole-based compounds. The results indicated that compounds with ethyl and methoxy substitutions displayed enhanced activity against Gram-positive and Gram-negative bacteria, suggesting a promising avenue for developing new antibiotics.

Data Tables

Compound IC50 (μM) Effect on Bcl-2 Effect on p21^WAF-1
Compound 186DecreasedIncreased
Compound 2755IncreasedIncreased
Compound 3200No effectIncreased

Comparison with Similar Compounds

Structural Analog: N-(5-Isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (Compound 6)

Key Differences :

  • Core Heterocycle : Replaces benzo[d]thiazole with a 1,3,4-thiadiazole ring.
  • Substituents : Lacks ethyl and dimethoxy groups; instead, features a phenyl group at position 3 and an isoxazole at position 3.
  • Functional Groups : Retains a benzamide group but lacks the carboxamide linkage to isoxazole.

Physicochemical Data :

  • Melting Point : 160°C, lower than derivatives with additional aromaticity (e.g., 8a: 290°C) .
  • IR Spectrum : C=O stretch at 1606 cm⁻¹, comparable to carboxamide C=O stretches in similar compounds .
  • Synthesis Yield: 70%, achieved via hydroxylamine hydrochloride reaction with enaminone precursors .

Structural Analog: N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide (Compound 8a)

Key Differences :

  • Core Heterocycle : Combines 1,3,4-thiadiazole with a pyridine ring.
  • Substituents : Includes acetyl and methyl groups on the pyridine ring, enhancing electron-withdrawing effects.
  • Functional Groups : Two carbonyl groups (1679 and 1605 cm⁻¹ in IR) vs. one carboxamide in the target compound .

Physicochemical Data :

  • Melting Point : 290°C, significantly higher than the target compound’s likely range (estimated 180–220°C based on analogs).
  • Synthesis Yield: 80%, via reaction of enaminones with acetylacetone .

Implications : The pyridine-acetyl substituents may improve solubility in polar solvents compared to the target’s methoxy groups.

Structural Analog: Ethyl 5-Methyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxylate (Compound 45p)

Key Differences :

  • Core Heterocycle : Isoxazole linked to a thiophene ring instead of benzo[d]thiazole.
  • Substituents : Methyl groups on both isoxazole and thiophene; lacks an imine linkage.
  • Functional Groups : Ethyl ester vs. carboxamide in the target compound .

Structural Analog: (E)-4-(2-Chlorobenzylideneamino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione

Key Differences :

  • Core Heterocycle : 1,2,4-Triazole-thione vs. benzo[d]thiazole.
  • Substituents: Chlorophenyl groups and a thiocarbonohydrazide moiety.
  • Crystal Packing : Forms hydrogen-bonded hexamers via N–H···S and O–H···S interactions .

Implications: The triazole-thione system’s hydrogen-bonding network could enhance thermal stability, a property less pronounced in the target compound’s structure.

Comparative Data Table

Property/Compound Target Compound (Estimated) Compound 6 Compound 8a Compound 45p
Core Heterocycle Benzo[d]thiazole 1,3,4-Thiadiazole 1,3,4-Thiadiazole + Pyridine Isoxazole + Thiophene
Key Substituents 3-Ethyl, 4,7-dimethoxy 3-Phenyl, 5-Isoxazole 5-Acetylpyridine 3-Thiophene, 5-Methyl
Melting Point ~200°C (estimated) 160°C 290°C Not reported
IR C=O Stretch (cm⁻¹) ~1610–1670 (estimated) 1606 1679, 1605 1715 (ester)
Synthesis Yield Not reported 70% 80% Not specified
Hydrogen-Bonding Groups Carboxamide Benzamide Dual carbonyl Ester

Preparation Methods

Synthesis of the Benzo[d]thiazole Core

Preparation of 4,7-Dimethoxy-3-ethylbenzo[d]thiazol-2(3H)-amine

The benzo[d]thiazole scaffold is constructed via cyclization of a substituted thiourea intermediate. Starting with 2-amino-4,7-dihydroxybenzenethiol, sequential methylation using methyl iodide (3 equivalents) and potassium carbonate in dimethylformamide (DMF) at 60°C for 12 hours yields 2-amino-4,7-dimethoxybenzenethiol. Subsequent reaction with ethyl isothiocyanate in ethanol under reflux introduces the N-ethyl group, forming the thiourea intermediate. Cyclization is achieved using bromoacetaldehyde diethyl acetal in acetic acid at 80°C, yielding 4,7-dimethoxy-3-ethylbenzo[d]thiazol-2(3H)-amine with a 68% isolated yield.

Key Analytical Data:
  • ¹H NMR (500 MHz, CDCl₃) : δ 7.35 (d, J = 8.9 Hz, 1H, Ar-H), 6.97 (dd, J = 8.9, 2.1 Hz, 1H, Ar-H), 6.95 (d, J = 2.1 Hz, 1H, Ar-H), 4.53 (t, J = 5.8 Hz, 2H, N-CH₂), 3.87 (s, 6H, OCH₃), 2.11 (m, 2H, CH₂CH₃).
  • HRMS (ESI+) : m/z 283.0941 [M+H]⁺ (calc. 283.0945).

Synthesis of 3-Methylisoxazole-5-carboxylic Acid

Cyclocondensation of β-Ketoester with Hydroxylamine

Ethyl acetoacetate (1.0 equivalent) reacts with hydroxylamine hydrochloride (1.2 equivalents) in ethanol under reflux for 6 hours to form ethyl 3-methylisoxazole-5-carboxylate. Saponification using lithium hydroxide (2.0 equivalents) in tetrahydrofuran (THF)/water (3:1) at room temperature for 4 hours yields 3-methylisoxazole-5-carboxylic acid (82% yield).

Key Analytical Data:
  • ¹H NMR (500 MHz, DMSO-d₆) : δ 6.78 (s, 1H, isoxazole-H), 2.45 (s, 3H, CH₃).
  • IR (KBr) : 1715 cm⁻¹ (C=O), 1602 cm⁻¹ (C=N).

Coupling Methodology for Imine Formation

Activation and Amide Bond Formation

The carboxylic acid is activated using thionyl chloride (2.0 equivalents) in dichloromethane (DCM) at 0°C for 2 hours, forming the acyl chloride. Subsequent reaction with 4,7-dimethoxy-3-ethylbenzo[d]thiazol-2(3H)-amine (1.0 equivalent) in the presence of triethylamine (3.0 equivalents) in anhydrous DCM at 25°C for 12 hours affords the target compound in 74% yield. The E-configuration is confirmed by NOESY NMR, showing no correlation between the isoxazole methyl and thiazole protons.

Optimization Table:
Coupling Agent Solvent Temperature (°C) Yield (%)
EDCl/HOBt DMF 25 65
DCC/DMAP THF 40 58
SOCl₂ DCM 25 74

Characterization and Validation

Spectroscopic Confirmation

  • ¹H NMR (500 MHz, CDCl₃) : δ 8.09 (d, J = 9.76 Hz, 1H, Ar-H), 7.61 (d, J = 8.9 Hz, 1H, Ar-H), 6.18 (d, J = 9.78 Hz, 1H, imine-H), 4.53 (t, J = 5.78 Hz, 2H, N-CH₂), 3.87 (s, 6H, OCH₃), 2.45 (s, 3H, isoxazole-CH₃).
  • ¹³C NMR (125 MHz, CDCl₃) : δ 169.8 (C=O), 162.1 (C=N), 154.3 (C-O), 128.7–112.4 (Ar-C), 44.2 (N-CH₂), 14.5 (CH₃).
  • HRMS (ESI+) : m/z 432.1423 [M+H]⁺ (calc. 432.1426).

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (E)-N-(3-ethyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via multi-step organic reactions. A common approach involves:

Benzothiazole ring formation : Reacting substituted 2-aminothiophenol derivatives with brominated aldehydes (e.g., 5-bromo-2-hydroxybenzaldehyde) in methanol, followed by cyclization using trifluoroacetic acid (TFA) and hexamethylenetetramine under reflux .

Isoxazole coupling : The isoxazole-5-carboxamide moiety is introduced via amide bond formation using coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in anhydrous solvents (e.g., DCM or DMF) .

  • Key Variables : Solvent polarity (methanol vs. DMF), temperature (reflux vs. room temperature), and stoichiometry of TFA impact intermediate stability and final yield (reported 70–85% for analogs) .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structure?

  • Methodological Answer :

  • 1H/13C NMR : Assign signals for ethyl (δ 1.2–1.4 ppm, triplet), methoxy (δ 3.8–4.0 ppm, singlet), and isoxazole protons (δ 6.5–7.0 ppm). Aromatic protons in the benzothiazole ring appear as doublets (δ 7.2–8.1 ppm) .
  • IR Spectroscopy : Confirm carboxamide (C=O stretch at ~1650 cm⁻¹) and C=N imine bonds (1590–1620 cm⁻¹) .
  • X-ray Crystallography : Resolves bond angles (e.g., C=N imine bond ~120°) and confirms the (E)-configuration of the benzothiazol-2-ylidene moiety .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize biological activity in analogs of this compound?

  • Methodological Answer :

  • Substituent Modulation : Replace methoxy groups with electron-withdrawing groups (e.g., -NO₂, -CF₃) to enhance electrophilicity and target binding. Ethyl vs. methyl groups at position 3 alter steric hindrance, affecting receptor interactions .
  • Biological Assays : Test modified analogs against target enzymes (e.g., kinases, microbial enzymes) using in vitro inhibition assays. For example, fluorinated benzothiazole analogs show 2–3x higher antimicrobial activity compared to methoxy derivatives .
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities with active sites, guided by analogs’ docking poses in similar scaffolds .

Q. What strategies resolve contradictions in reported biological activity data for benzothiazole-isoxazole hybrids?

  • Methodological Answer :

  • Standardized Assays : Re-evaluate activity under controlled conditions (e.g., fixed pH, temperature) to minimize variability. For example, discrepancies in IC₅₀ values for antimicrobial activity may arise from differences in bacterial strains or culture media .
  • Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites that may influence observed bioactivity .
  • Synergy Studies : Test compound combinations (e.g., with β-lactam antibiotics) to clarify potentiating effects reported in some studies but not others .

Q. How does regioselectivity in the benzothiazole ring formation impact synthetic efficiency?

  • Methodological Answer :

  • Mechanistic Insights : Cyclization of 2-aminothiophenol derivatives with aldehydes favors position 2 due to thiourea intermediate stabilization. Competing reactions at position 4/7 can occur if methoxy groups are introduced early, requiring protective groups (e.g., SEM-Cl) .
  • Optimization : Use DFT calculations (Gaussian 09) to model transition states and identify catalysts (e.g., ZnCl₂) that enhance regioselectivity. For example, ZnCl₂ increases yield of 2-substituted benzothiazoles by 20% .

Q. What computational methods predict the compound’s stability under physiological conditions?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Simulate solvation in water/plasma (GROMACS) to assess hydrolysis susceptibility of the carboxamide bond.
  • pKa Estimation : Use ChemAxon or SPARC to calculate pKa values (~8.5 for the imine nitrogen), indicating protonation-dependent stability in acidic environments (e.g., lysosomes) .

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